![molecular formula C18H26N2O8 B13483369 rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is characterized by its two tert-butoxycarbonyl (Boc) protecting groups and its diazatricyclo core, which makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the diaza functionality.
- Protection of the amine groups with tert-butoxycarbonyl (Boc) groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the diaza functionality.
Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler diaza compound.
科学的研究の応用
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the active diaza core, which can then interact with various biological or chemical targets. The pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- (2R)-1-(4-Methylphenylsulfinyl)-2-methoxypiperidine
- (4R)-4-[(2R,3S)-3-[(1R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinyl]-2-diazo-3-oxovaleric acid
- 2,4-Dimethyl-6-acetyl-7-oxo-6-azabicyclo[3.2.1]octa-3-ene-8-carboxylic acid
Uniqueness
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid is unique due to its tricyclic structure and the presence of two Boc protecting groups. This makes it more stable and versatile compared to similar compounds, allowing for a wider range of applications in various fields.
特性
分子式 |
C18H26N2O8 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
(1R,2R,5S,6S)-3,8-bis[(2-methylpropan-2-yl)oxycarbonyl]-3,8-diazatricyclo[4.2.0.02,5]octane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H26N2O8/c1-15(2,3)27-13(25)19-7-9-10-8-20(14(26)28-16(4,5)6)18(10,12(23)24)17(9,19)11(21)22/h9-10H,7-8H2,1-6H3,(H,21,22)(H,23,24)/t9-,10-,17+,18+/m1/s1 |
InChIキー |
IPPVEDIPSDANIQ-MKXFUORMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@]1([C@]3([C@@H]2CN3C(=O)OC(C)(C)C)C(=O)O)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC2C1(C3(C2CN3C(=O)OC(C)(C)C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



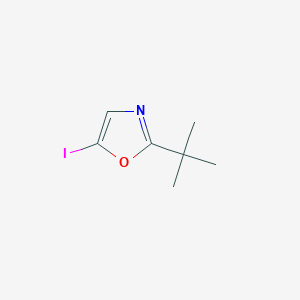


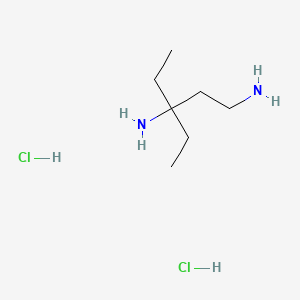
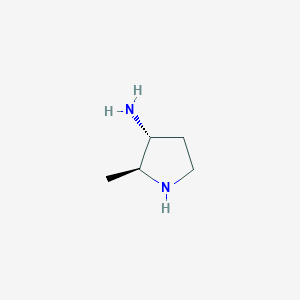
![tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)
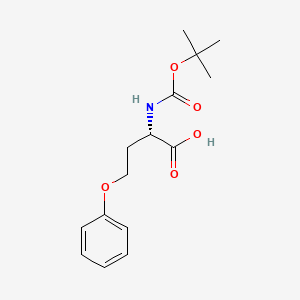

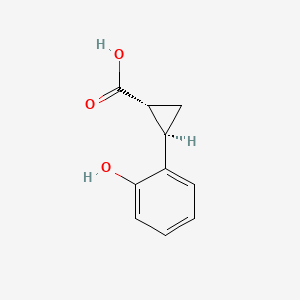

![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
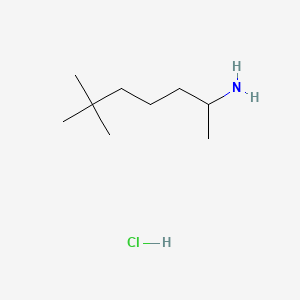
![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
